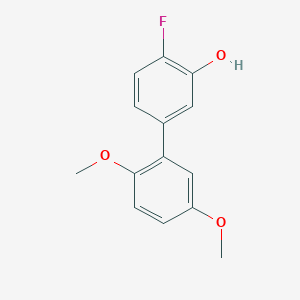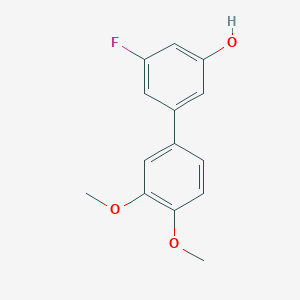
5-(2,5-Dimethoxyphenyl)-3-fluorophenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2,5-Dimethoxyphenyl)-3-fluorophenol (95%) is a phenol compound that has a wide range of scientific applications and is used in many research laboratories. It is also known as 5-DMPF-3-FP, and has been studied extensively in the scientific literature. This compound is a white, crystalline solid and has a melting point of approximately 115°C. It is soluble in a variety of organic solvents, including methanol, ethanol, and acetonitrile. 5-DMPF-3-FP has a variety of uses in the laboratory, including as a reagent for organic synthesis, as a catalyst for chemical reactions, and as a fluorescent dye.
Applications De Recherche Scientifique
5-DMPF-3-FP has many applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst for chemical reactions, and as a fluorescent dye. It is also used in the synthesis of a variety of other compounds, including pharmaceuticals, agrochemicals, and polymers. In addition, 5-DMPF-3-FP is used in the synthesis of polymers and other materials for use in biomedical applications.
Mécanisme D'action
The mechanism of action of 5-DMPF-3-FP is not well understood. However, it is believed that the compound acts as an electron-rich species that can facilitate electron transfer reactions. In addition, it is believed that the compound can act as a Lewis acid, which can promote the formation of covalent bonds between molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-DMPF-3-FP have not been extensively studied. However, it is believed that the compound can act as an antioxidant and may have anti-inflammatory and anti-cancer effects. In addition, 5-DMPF-3-FP has been shown to inhibit the activity of several enzymes, including cytochrome P-450 enzymes, which are involved in the metabolism of drugs and other compounds.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 5-DMPF-3-FP in laboratory experiments is its versatility. The compound can be used in a variety of reactions and is relatively easy to obtain and handle. Additionally, the compound is relatively stable and can be stored for long periods of time. However, there are some limitations to using 5-DMPF-3-FP in laboratory experiments. The compound is not very soluble in water and can be difficult to dissolve in some solvents. In addition, the compound is toxic and should be handled with caution.
Orientations Futures
There are many potential future directions for research involving 5-DMPF-3-FP. These include further studies into its biochemical and physiological effects, as well as its use in the synthesis of other compounds. Additionally, further studies into the mechanism of action of the compound and its potential applications in drug development and biomedical research are needed. Finally, further research into the synthesis of the compound and its use as a catalyst for chemical reactions is also needed.
Méthodes De Synthèse
5-DMPF-3-FP can be synthesized by a variety of methods. One method involves the reaction of 2,5-dimethoxyphenol with 3-fluorobenzoyl chloride in the presence of a base such as potassium carbonate or sodium hydroxide. The reaction is typically carried out in an organic solvent such as dichloromethane or dimethylformamide. The reaction yields a mixture of the desired 5-DMPF-3-FP and the by-product 3-fluorophenol. The desired product can then be isolated by column chromatography or recrystallization.
Propriétés
IUPAC Name |
3-(2,5-dimethoxyphenyl)-5-fluorophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FO3/c1-17-12-3-4-14(18-2)13(8-12)9-5-10(15)7-11(16)6-9/h3-8,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMAZPYYFIDADJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=CC(=CC(=C2)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00684384 |
Source


|
| Record name | 5-Fluoro-2',5'-dimethoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00684384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261946-26-2 |
Source


|
| Record name | 5-Fluoro-2',5'-dimethoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00684384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














